N-1-Boc-Amino-3-cyclopentene
Description
Significance of Cyclopentene (B43876) Scaffolds in Modern Organic Synthesis
Cyclopentene and cyclopentane (B165970) frameworks are fundamental structural motifs found in numerous natural products and biologically active molecules. researchgate.netnih.gov These five-membered carbocyclic systems are key components in a variety of medicinally relevant compounds and serve as crucial building blocks in the total synthesis of complex bioactive molecules. researchgate.netnih.gov The conformational properties of the cyclopentene ring can influence the biological activity of the final product. The development of methods for the stereocontrolled construction of highly substituted cyclopentane and cyclopentene core structures is an active area of research, with significant implications for drug discovery and the synthesis of new pharmaceutical agents. researchgate.net
Role of the tert-Butoxycarbonyl (Boc) Protecting Group in Amine Chemistry
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. jk-sci.com Its primary function is to temporarily shield the highly reactive amino group from participating in unwanted side reactions during a multi-step synthesis. genscript.com This allows chemists to selectively perform reactions on other parts of the molecule. genscript.com
The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. genscript.com One of the key advantages of the Boc group is its ease of removal under mild acidic conditions, such as with trifluoroacetic acid (TFA), which leaves other acid-sensitive functional groups intact. jk-sci.comgenscript.com This stability to a wide range of reaction conditions, coupled with its straightforward removal, makes the Boc group an indispensable tool in peptide synthesis, pharmaceutical development, and complex organic synthesis. genscript.com
Overview of N-1-Boc-Amino-3-cyclopentene as a Versatile Synthetic Building Block
This compound combines the key features of a cyclopentene ring and a Boc-protected amine, making it a highly useful intermediate in synthetic chemistry. cymitquimica.com The presence of the double bond allows for a variety of chemical modifications, including electrophilic additions and ring-rearrangement metathesis reactions. cymitquimica.combeilstein-journals.org The Boc-protected amine provides a stable handle that can be deprotected at a later stage to introduce a primary amine for further functionalization. genscript.com
This compound serves as a valuable precursor for the synthesis of a diverse range of molecules, including carbocyclic nucleoside analogues, which are important in antiviral and anticancer research. acs.org It is also utilized in the preparation of functionalized cyclopentenes that can be converted into valuable chiral building blocks like cyclic γ-amino acids. acs.org The specific reactivity and stability of this compound can be influenced by reaction conditions such as solvent and temperature, offering chemists a versatile tool for creating complex molecular architectures. cymitquimica.com
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₇NO₂ lookchem.com |
| Molecular Weight | 183.25 g/mol lookchem.com |
| Appearance | Solid sigmaaldrich.com |
| Boiling Point | 268.877 °C at 760 mmHg lookchem.com |
| Density | 1.014 g/cm³ lookchem.com |
| Flash Point | 116.413 °C lookchem.com |
| Refractive Index | 1.483 lookchem.com |
| Storage Temperature | 2-8°C lookchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-cyclopent-3-en-1-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-10(2,3)13-9(12)11-8-6-4-5-7-8/h4-5,8H,6-7H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKZZWRUFCUFEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC=CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373520 | |
| Record name | N-1-Boc-Amino-3-cyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193751-54-1 | |
| Record name | N-1-Boc-Amino-3-cyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 193751-54-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for N 1 Boc Amino 3 Cyclopentene and Its Derivatives
Established Synthetic Routes to N-1-Boc-Amino-3-cyclopentene
The preparation of this compound can be achieved through several synthetic strategies, ranging from direct protection of the corresponding amine to more complex multi-step protocols designed to achieve high yields and purity.
Preparation from 3-Cyclopenten-1-ylamine Hydrochloride via Boc Protection
A straightforward and common method for the synthesis of this compound involves the direct protection of the primary amine of 3-cyclopenten-1-ylamine hydrochloride. This reaction utilizes di-tert-butyl dicarbonate (B1257347) (Boc₂O) as the protecting agent in the presence of a suitable base to neutralize the hydrochloride salt and facilitate the reaction.
The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758), at ambient temperatures. A base, commonly triethylamine, is added to deprotonate the amine hydrochloride, allowing the free amine to act as a nucleophile. The subsequent reaction with di-tert-butyl dicarbonate affords the N-Boc protected product. A representative procedure reports a high yield of 85% for this conversion. chemicalbook.com
Table 1: Reaction Conditions for Boc Protection of 3-Cyclopenten-1-ylamine Hydrochloride
| Parameter | Condition |
| Starting Material | 3-Cyclopenten-1-ylamine Hydrochloride |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) |
| Base | Triethylamine |
| Solvent | Dichloromethane |
| Temperature | 18 °C |
| Reaction Time | 10 hours |
| Yield | 85% |
This interactive table summarizes the typical reaction conditions for the synthesis of this compound via Boc protection.
Multi-step Protocols for Facile High-Yield Synthesis
Alternative synthetic routes have been developed, often starting from different precursors to achieve high yields of this compound. One such multi-step protocol commences with 3-cyclopenten-1-ol. This method involves a sequence of reactions, including a Mitsunobu reaction, to introduce the nitrogen functionality, followed by a hydrolysis step to yield the final product.
In this protocol, 3-cyclopenten-1-ol is reacted with N-Boc-ethyl oxalate (B1200264) and triphenylphosphine (B44618) in the presence of diethyl azodicarboxylate (DEAD). This is followed by hydrolysis of the intermediate using a base such as lithium hydroxide. This multi-step approach has been reported to provide the pure product in a 53% yield after purification by column chromatography.
Synthesis of this compound Derivatives
The cyclopentene (B43876) ring of this compound is a key site for further chemical modifications, allowing for the synthesis of a diverse range of derivatives. These modifications are crucial for developing new therapeutic agents, as the substituents on the carbocyclic ring can significantly influence biological activity.
Functionalization of the Cyclopentene Ring System
The double bond in the cyclopentene ring is amenable to various chemical transformations, providing a gateway to a wide array of functionalized derivatives. Common reactions targeting the alkene include epoxidation and dihydroxylation, which introduce oxygen-containing functional groups that can be further manipulated.
Epoxidation: The conversion of the cyclopentene double bond to an epoxide introduces a reactive three-membered ring. This can be achieved using various oxidizing agents. The resulting epoxide is a versatile intermediate that can be opened by a range of nucleophiles to introduce diverse substituents.
Dihydroxylation: The addition of two hydroxyl groups across the double bond, known as dihydroxylation, is a key transformation in the synthesis of many carbocyclic nucleoside analogs. nih.gov This reaction is often mediated by osmium tetroxide and can be performed stereoselectively. The resulting diol functionality mimics the sugar moiety of natural nucleosides.
These functionalization reactions are instrumental in the synthesis of compounds with potential antiviral properties, including activity against orthopoxviruses and coronaviruses. nih.gov
Introduction of Stereo- and Regioselective Modifications
The control of stereochemistry and regiochemistry during the functionalization of the cyclopentene ring is paramount for the synthesis of specific, biologically active isomers.
Stereoselectivity: The facial selectivity of reactions such as dihydroxylation can be significantly influenced by the existing substituents on the cyclopentene ring. nih.gov Steric hindrance and electronic effects can direct the incoming reagents to one face of the double bond over the other, leading to the preferential formation of one stereoisomer. For instance, highly stereoselective dihydroxylation has been achieved in the synthesis of (-)-aristeromycin by using a 2-furyl group as a directing group. rsc.org The development of methods for the stereocontrolled construction of highly substituted cyclopentane (B165970) and cyclopentene cores is an active area of research.
Regioselectivity: In cases where the cyclopentene ring is unsymmetrically substituted, the regioselectivity of addition reactions becomes a critical consideration. Modern synthetic methods, such as ligand-controlled Negishi coupling, have been employed in related systems to achieve high regioselectivity in C-H functionalization, allowing for the selective modification of specific positions on the ring. researchgate.netnih.gov Such precise control enables the synthesis of distinct regioisomers, which is often crucial for optimizing pharmacological activity.
Chemical Transformations and Reactivity Profiles of N 1 Boc Amino 3 Cyclopentene
Electrophilic and Nucleophilic Reactions of the Cyclopentene (B43876) Moiety
The carbon-carbon double bond in the cyclopentene ring is the primary site for electrophilic additions. The reactivity of this bond is influenced by the adjacent Boc-protected amino group, which can exert stereoelectronic effects on the transition state of reactions.
Common electrophilic additions applicable to the cyclopentene moiety include:
Epoxidation: Reaction with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) would yield the corresponding epoxide. The stereochemical outcome can be directed by the Boc-amino group, potentially favoring the syn-epoxide due to hydrogen bonding between the N-H group and the oxidant.
Dihydroxylation: Both syn- and anti-dihydroxylation can be achieved. Syn-dihydroxylation using reagents such as osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) would produce a cis-diol. Anti-dihydroxylation can be accomplished via the epoxidation route followed by acid- or base-catalyzed ring-opening of the epoxide.
Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond would result in the formation of a trans-dihalide via a cyclic halonium ion intermediate.
While the electron-rich double bond is more susceptible to electrophilic attack, nucleophilic reactions can occur at the allylic positions, particularly if a suitable leaving group is installed. For instance, allylic substitution reactions could be performed on derivatives of N-1-Boc-Amino-3-cyclopentene.
| Reaction Type | Reagent(s) | Expected Product | Key Features |
|---|---|---|---|
| Epoxidation | m-CPBA | Boc-aminocyclopentene oxide | Stereodirecting effect of Boc-amino group possible. |
| Syn-Dihydroxylation | OsO₄, NMO | cis-Boc-aminocyclopentane-diol | Forms a cis-diol. |
| Halogenation | Br₂ in CCl₄ | trans-Dibromo-Boc-aminocyclopentane | Proceeds via a bromonium ion intermediate. |
Reactions Involving the Boc-Protected Amine Functionality
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions, particularly those that are basic, nucleophilic, or involve catalytic hydrogenation. organic-chemistry.orgresearchgate.net The primary reactions involving this functionality are focused on its removal (deprotection) to liberate the free amine for subsequent functionalization.
Deprotection: The most common method for Boc group cleavage is treatment with strong acids. nih.gov The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then decomposes into isobutylene (B52900) and a proton.
Common acidic conditions for Boc deprotection include:
Trifluoroacetic acid (TFA), often in dichloromethane (B109758) (DCM) as a solvent. researchgate.net
Hydrochloric acid (HCl) in various solvents such as 1,4-dioxane, ethyl acetate, or methanol. semanticscholar.org
While generally stable to bases, under harsh basic conditions, the N-H proton can be removed by a strong base, which may lead to the formation of an isocyanate intermediate through the elimination of the tert-butoxide anion. researchgate.net However, acidic deprotection is the most prevalent and predictable method. researchgate.net Once deprotected, the resulting primary amine, 3-aminocyclopentene, can undergo a wide range of reactions, including N-acylation, N-alkylation, and reductive amination.
| Reaction Type | Reagent(s) | Product | Notes |
|---|---|---|---|
| Acidic Deprotection | TFA/DCM or HCl/Dioxane | 3-Aminocyclopentene salt | Standard method for Boc removal. researchgate.netnih.gov |
| N-Acylation (post-deprotection) | Acyl chloride, base | N-acyl-3-aminocyclopentene | Forms an amide bond. |
| N-Alkylation (post-deprotection) | Alkyl halide, base | N-alkyl-3-aminocyclopentene | Forms a secondary amine. |
Catalytic Transformations
Catalytic methods offer powerful tools for transforming this compound into more complex molecular architectures with high efficiency and stereocontrol.
Metal-Catalyzed Reactions, including Amino-alkoxycarbonylation and Diels-Alder Cycloadditions
Palladium-catalyzed reactions are particularly useful for functionalizing alkenes. nih.gov For instance, cascades involving carbopalladation followed by intramolecular C-H activation can lead to the formation of fused ring systems. nih.gov
The cyclopentene moiety can act as a dienophile in Diels-Alder reactions, a powerful [4+2] cycloaddition for constructing six-membered rings. masterorganicchemistry.comlibretexts.org The reactivity of this compound as a dienophile is influenced by the electronic nature of the Boc-amino group. The reaction with a suitable diene would yield a bicyclic product, with the stereochemistry being controlled by the endo/exo approach of the diene, which can be influenced by the sterically demanding Boc group. researchgate.netmasterorganicchemistry.com Cycloadditions involving chiral protected aminocyclopentenes have been shown to proceed with high stereoselectivity, often dictated by the steric hindrance of the protecting group forcing the incoming reagent to attack the opposite face of the ring. researchgate.net
Organocatalytic Approaches, such as Desymmetrizing Michael Reactions
Organocatalysis provides a powerful strategy for asymmetric synthesis. While direct desymmetrizing Michael reactions on this compound are not widely reported, the principle has been extensively demonstrated on related prochiral cyclopentene systems. rsc.orgresearchgate.netdntb.gov.ua For example, the asymmetric Michael addition of nucleophiles to cyclopentene-1,3-diones, catalyzed by chiral bifunctional organocatalysts like squaramides or thioureas, can generate products with high enantioselectivity. beilstein-journals.orgnih.govmdpi.com
A potential strategy involving an this compound analog could involve its conversion to a prochiral derivative, such as N-Boc-4-aminocyclopentane-1,3-dione. This substrate could then undergo an organocatalytic desymmetrizing Michael addition, leading to a highly functionalized, chiral cyclopentane (B165970) building block. nih.gov
Ring-Closing Metathesis Reactions
Ring-closing metathesis (RCM) is a robust method for synthesizing cyclic compounds, particularly nitrogen heterocycles. nih.gov this compound is an excellent precursor for RCM-based strategies aimed at creating bicyclic structures, such as bicyclic proline analogues. lu.lvnih.govresearchgate.net
The typical synthetic sequence involves:
Deprotection of the Boc group.
N-acylation or N-alkylation with a substrate containing a terminal alkene (e.g., allylamine (B125299) or an acrylic acid derivative).
Attachment of a second alkene-containing chain to another part of the molecule.
Application of a ruthenium-based catalyst (e.g., Grubbs' catalyst) to effect the ring-closing metathesis between the two terminal alkenes. organic-chemistry.orgrsc.org
This strategy has been successfully employed to synthesize a variety of fused and bridged bicyclic systems, demonstrating the value of this compound as a scaffold for complex molecule construction. fundanetsuite.com
Enamine/Iminium Chemistry Derived from this compound Analogs
Enamine and iminium ion chemistry provides a classic method for forming C-C bonds at the α-position of a carbonyl group. masterorganicchemistry.com To utilize this chemistry with this compound, the molecule must first be converted into a suitable carbonyl analog.
A plausible synthetic route would be:
Transformation of the cyclopentene double bond into a ketone, for example, via ozonolysis or Wacker oxidation, to produce N-Boc-4-aminocyclopentanone.
Deprotection of the Boc group to yield 4-aminocyclopentanone.
Reaction of the resulting primary amine with another carbonyl compound would lead to an imine. However, to generate an enamine, a secondary amine is required. youtube.comyoutube.com Therefore, the primary amine would first need to be N-alkylated.
The resulting N-alkyl-4-aminocyclopentanone, a secondary amine, would exist in equilibrium with its enamine tautomer. stackexchange.comyoutube.com
This enamine is nucleophilic at the α-carbon and can react with various electrophiles, such as alkyl halides (alkylation) or Michael acceptors (conjugate addition). masterorganicchemistry.com Alternatively, under acidic conditions, the secondary amine can form a transient iminium ion, which can also participate in reactions with nucleophiles. researchgate.netnih.gov This sequence allows for the elaboration of the cyclopentane ring at the positions adjacent to the nitrogen atom, further highlighting the synthetic versatility of the core scaffold.
This compound as a Key Chiral Building Block
Chiral building blocks are essential intermediates in the synthesis of enantiomerically pure pharmaceuticals, natural products, and other high-value chemical entities. The therapeutic efficacy of many drugs is dependent on their specific stereochemistry, as different enantiomers can exhibit vastly different biological activities. This compound is a prime example of such a building block, offering a rigid five-membered ring that can serve as a scaffold for further functionalization.
The tert-butoxycarbonyl (Boc) protecting group is widely used in organic synthesis to temporarily mask the reactivity of the amine group, allowing for selective reactions elsewhere in the molecule. This group is stable under a variety of reaction conditions but can be easily removed under mild acidic conditions. The alkene functionality within the cyclopentene ring provides a handle for a wide array of chemical transformations, including epoxidation, dihydroxylation, hydrogenation, and cycloaddition reactions. These reactions allow for the introduction of new functional groups and stereocenters with a high degree of control, making this compound a powerful tool for asymmetric synthesis. acs.org The development of synthetic methods utilizing such aminated cyclopentene derivatives is highly relevant for drug synthesis. organic-chemistry.org
Synthesis of Cyclopentene-Containing Amino Acid Analogues and Peptidomimetics
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. nih.gov Conformationally constrained amino acids are critical components in the design of these molecules because they reduce the flexibility of the peptide backbone, pre-organizing it into a specific, biologically active conformation. nih.govrsc.org this compound is an excellent precursor for a variety of these constrained, non-proteinogenic amino acids.
The incorporation of rigid structural motifs into amino acids can have a profound impact on the secondary structure of peptides. The cyclopentene ring is considered an appealing scaffold in medicinal chemistry and can act as a bioisostere of proline, a natural amino acid known for its unique ability to induce turns in peptide chains. nih.gov By using this compound as a starting material, chemists can synthesize novel α-amino acids with a built-in cyclopentane or cyclopentene ring. These analogues can enforce specific torsional angles in the peptide backbone, leading to more stable and selective peptidomimetics.
One notable example of a highly constrained α-amino acid is bicycloproline, which features a cyclopentane ring fused to a pyrrolidine (B122466) ring. Synthetic strategies targeting such bicyclic systems can be envisioned starting from cyclopentene precursors, where the double bond allows for the necessary functionalization to construct the fused heterocyclic ring system.
Peptides constructed from β-amino acids (β-peptides) are known for their remarkable resistance to degradation by proteases and their propensity to form stable, well-defined secondary structures. mdpi.com Cyclopentane-based β-amino acids are particularly effective at inducing these stable conformations. nih.gov The stereochemistry and substitution pattern on the cyclopentane ring dictate the resulting secondary structure of the oligomer. acs.org
Synthetic routes to these valuable building blocks can be achieved from cyclopentene precursors through methods like stereoselective aza-Michael addition to a cyclopentene carboxylic acid derivative. nih.govacs.org this compound, through modification, can serve as a substrate for such transformations, providing access to a diverse range of polyhydroxylated and functionalized cyclopentane β-amino acids. These β-amino acids can then be incorporated into peptides to generate novel biomaterials and therapeutics with predictable and stable three-dimensional structures. researchgate.net
| Cyclopentane β-Amino Acid Oligomer | Resulting Secondary Structure |
| trans-2-Aminocyclopentanecarboxylic acid (trans-ACPC) | Stable 12-helix (similar to an α-helix) |
| cis-2-Aminocyclopentanecarboxylic acid (cis-ACPC) | β-sheet secondary structures |
| Alternating heterochiral cis-ACPC | 10/12 helix |
| Alternating heterochiral trans-ACPC | Polar-strand secondary structure |
This table summarizes the relationship between the stereochemistry of cyclopentane β-amino acids and the secondary structures their homo-oligomers adopt, as reported in scientific literature. nih.govacs.org
A key challenge in drug design is ensuring that a molecule can cross cellular membranes to reach its intracellular target. One successful strategy involves designing molecules that can shield their polar groups in nonpolar environments, a behavior sometimes called "molecular chameleonicity". royalsocietypublishing.org The cyclopentene ring, when incorporated into a peptide backbone, can facilitate this by forming pseudo-cyclic motifs through weak intramolecular interactions. royalsocietypublishing.org
| Interaction Type | Role in Pseudo-cyclic Motif Formation |
| C–H···O | Intramolecular hydrogen bonding helps to form a closed conformation. |
| C–O···π | Interaction between a carbonyl group and the π-system of the cyclopentene ring stabilizes the folded structure. |
| C–H···π | The cyclopentene ring acts as a π-donor, contributing to the stability of the motif. |
| π···π | Stacking interactions involving the cyclopentene double bond can further stabilize the pseudo-cycle. |
This table details the types of weak intramolecular interactions involving the cyclopentene ring that contribute to the formation of stabilizing pseudo-cyclic motifs. royalsocietypublishing.orgroyalsocietypublishing.org
Precursors for Carbocyclic Nucleosides and Related Biomolecules
Carbocyclic nucleosides are analogues of natural nucleosides where the furanose ring's oxygen atom is replaced by a methylene (B1212753) (CH₂) group. researchgate.net This modification renders the molecule resistant to enzymatic cleavage by phosphorylases, which increases its metabolic stability and often enhances its therapeutic potential as an antiviral or anticancer agent. researchgate.net
The cyclopentene ring is a common scaffold for these analogues. researchgate.net For instance, replacing the ribose moiety in muraymycin, a natural antibiotic, with a cyclopentane ring is a strategy to create analogues with potentially improved activity and simpler synthesis. nih.gov Synthetic routes to carbocyclic nucleosides often rely on chiral cyclopentane or cyclopentene precursors bearing amino and hydroxyl functionalities, which are then used to attach the nucleobase. nih.gov this compound and its derivatives are ideal starting materials for this purpose, providing the necessary carbocyclic core with the required stereochemistry and functional handles for elaboration into the final drug candidate. capes.gov.br
Integration in Pharmaceutical and Agrochemical Synthesis
The structural motifs derived from this compound are found in a range of bioactive compounds. The versatility of the cyclopentene scaffold allows for its incorporation into diverse molecular frameworks, leading to applications in both medicine and agriculture.
In pharmaceuticals, cyclopentene derivatives have been used in the synthesis of antibiotics, such as analogues of penicillanic acid. google.com The rigid framework of the cyclopentane ring can also be used to design potent enzyme inhibitors, for example, in the development of HIV-1 protease inhibitors where cyclopropane-derived peptidomimetics enforce a bioactive conformation. nih.gov
This compound: A Key Player in Advanced Material Fabrication
This compound is a bifunctional molecule of significant interest in organic synthesis and materials science. Its structure, which combines a reactive cyclopentene ring with a protected amine, makes it a versatile building block for complex molecules and for the controlled functionalization of surfaces. This article focuses on its specific applications in the development of advanced materials and biosensors, with a detailed look at its interaction with silicon surfaces.
Stereochemical Control and Asymmetric Synthesis Utilizing N 1 Boc Amino 3 Cyclopentene
Enantioselective Methodologies
The pursuit of enantiomerically pure compounds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals. N-1-Boc-amino-3-cyclopentene and its derivatives are key substrates in various enantioselective transformations. Methodologies to achieve high levels of enantioselectivity include kinetic resolutions, desymmetrization of prochiral precursors, and catalytic asymmetric reactions that generate new chiral centers.
An enantiodivergent approach has been successfully employed for the synthesis of N-Boc-protected aminocyclopentenone enantiomers. researchgate.net This strategy allows for the preparation of both (R)- and (S)-enantiomers from a single chiral starting material, (S)-4-[(tert-butyldimethylsilyl)oxy]cyclopent-2-en-1-one. researchgate.net The process involves key steps such as Luche reduction and Mitsunobu reactions to control the stereochemistry, ultimately yielding the desired enantiomers. researchgate.net
Organocatalysis has also emerged as a powerful tool. For instance, the alkylation of azlactones, which can be considered "masked" amino acids, allows for the efficient construction of quaternary carbon centers on moieties that can be converted to cyclopentene-based amino acids. nih.gov The final acid-mediated opening of the azlactone ring can yield the corresponding amino acid derivatives with high enantioselectivity, often in the range of 85–97% enantiomeric excess (ee). nih.gov
Furthermore, catalytic asymmetric umpolung reactions of imines provide a pathway to optically active γ-amino ketones. nih.gov Chiral phase-transfer catalysts can mediate the reaction between N-protected imines and cyclic enones, furnishing products with high regio- and enantioselectivity. nih.gov For example, the reaction of an N-Boc protected aldimine with a cyclic enone using a specific chiral catalyst resulted in the product as a single diastereomer with 91% ee. nih.gov
A summary of selected enantioselective reactions is presented below.
| Reaction Type | Catalyst/Reagent | Substrate Type | Enantioselectivity (ee) |
| Umploung Reaction | Chiral Phase-Transfer Catalyst | N-Boc Aldimine + Cyclic Enone | 91% |
| Azlactone Alkylation | Organocatalyst | Cyclopentene-derived Azlactone | 85-97% |
| Multicomponent Synthesis | Chiral Thiourea (B124793) Catalyst | Acetal + N-Boc Carbamate (B1207046) | Not Specified |
Diastereoselective Synthetic Pathways
The cyclopentene (B43876) ring of this compound provides a rigid scaffold that allows for effective diastereocontrol in various synthetic transformations. The bulky tert-butoxycarbonyl (Boc) protecting group often plays a crucial role in directing incoming reagents to the face opposite the amino substituent, leading to high diastereoselectivity.
Cycloaddition reactions are a prime example of this stereodirecting effect. When chiral protected aminocyclopentenes are subjected to cycloaddition methods, the reaction preferentially occurs on the α-face of the cyclopentene ring. researchgate.net This is due to the sterically demanding β-face being encumbered by the -NHBoc group, leading to the formation of bicyclic products with a trans-relationship between the newly formed ring and the chiral amino group. researchgate.net
Similarly, palladium-catalyzed Mizoroki–Heck reactions involving protected aminocyclopentenes have been shown to proceed with high yields and stereoselectivities. researchgate.net The steric influence of the protecting group is again a key factor in achieving high diastereocontrol. These functionalized cyclopentene products serve as valuable chiral building blocks for more complex molecules like carbocyclic nucleoside precursors. researchgate.net
However, not all reactions proceed with perfect diastereoselectivity. For example, the Luche reduction of a cyclopentenone precursor in an enantiodivergent synthesis was reported to form an 85:15 mixture of diastereomers, which required subsequent steps to resolve or invert the stereochemistry. researchgate.net
| Reaction | Substrate | Key Feature | Diastereoselectivity Outcome |
| Cycloaddition | Chiral N-Boc-aminocyclopentene | Steric hindrance from Boc group | High diastereoselectivity (α-face attack) |
| Mizoroki–Heck Alkenylation | Protected aminocyclopentene | Steric directing effect | High diastereoselectivity |
| Luche Reduction | 4-substituted cyclopentenone | Reduction of ketone | Moderate (85:15 mixture of diastereomers) |
Influence of Chiral Catalysts and Ligands on Stereocontrol
The selection of an appropriate chiral catalyst or ligand is paramount for achieving high stereocontrol in asymmetric reactions involving this compound and related structures. These catalysts create a chiral environment around the reactants, lowering the energy barrier for the formation of one stereoisomer over the other.
A variety of catalytic systems have proven effective:
Chiral Phosphoric Acids: These catalysts have been used in asymmetric Mannich reactions of cyclic C-acylimines with ketones to generate C2-quaternary indolin-3-ones with excellent stereoselectivity. mdpi.com
Copper(I)-Chiral Ligand Complexes: The complex of copper(I) with chiral ligands like (R)-DTBM-SEGPHOS has been successfully used to catalyze the asymmetric Mannich reaction of N-Boc-aldimines, yielding products in a highly enantioselective and diastereoselective manner. mdpi.com
N-Heterocyclic Carbenes (NHCs) and Secondary Amines: Multicatalytic systems combining a secondary amine (like a prolinol derivative) and an NHC catalyst can facilitate cascade reactions. nih.gov For example, a formal [3+2] reaction between 1,3-dicarbonyls and α,β-unsaturated aldehydes affords densely functionalized cyclopentanones with high enantioselectivities. nih.gov
Chiral Thiourea Catalysts: In multicomponent reactions, chiral thiourea catalysts can generate reactive iminium ion intermediates in situ from acetals and N-Boc carbamate, which are then trapped by nucleophiles in an enantioselective fashion. researcher.life
The compatibility of the catalyst with all reagents and intermediates is crucial, especially in multicatalyst cascade reactions where catalysts must operate concurrently without mutual interference. nih.gov
| Catalyst/Ligand System | Reaction Type | Role of Catalyst |
| Chiral Phosphoric Acid | Mannich Reaction | Creates chiral environment for C-C bond formation. mdpi.com |
| Copper(I)-(R)-DTBM-SEGPHOS | Mannich Reaction | Forms chiral complex to control stereoselective addition. mdpi.com |
| Secondary Amine / NHC | Michael/Benzoin Cascade | Catalyzes sequential bond-forming events asymmetrically. nih.gov |
| Chiral Thiourea | Multicomponent Synthesis | Generates chiral iminium ion intermediate via H-bonding. researcher.life |
Strategies for Generating All-Carbon Quaternary Stereocenters
The construction of all-carbon quaternary stereocenters—a carbon atom bonded to four other carbon atoms—is a significant challenge in organic synthesis due to steric hindrance. rsc.orgrsc.org this compound derivatives are valuable starting points for creating such complex structures, particularly α-quaternary amino acids.
Catalytic asymmetric conjugate addition to cyclic enones is a powerful strategy. rsc.org This approach uses a catalytic amount of a transition metal with a chiral ligand or an organocatalyst to achieve the enantioselective and/or diastereoselective addition of a carbon nucleophile. rsc.org Copper-catalyzed enantioselective additions of dialkylzinc or organoaluminum reagents to prochiral cyclopentene-1,3-diones, using phosphoramidite (B1245037) ligands, have proven effective in desymmetrization approaches to create these centers. nih.gov
Organocatalytic methods also provide efficient pathways. The alkylation of azlactones at their C-4 position is a well-established method for constructing quaternary carbon centers on a scaffold that can be converted into α-substituted amino acids with a cyclopentene moiety. nih.gov Another novel organocatalytic approach is the enantioselective aminomethylation of ketenes with stable N,O-acetals, catalyzed by a chiral phosphoric acid, which provides access to β²,²-amino esters bearing an all-carbon quaternary stereocenter. nih.gov
These methods highlight the utility of cyclopentene-based scaffolds in synthesizing complex, sterically congested molecules that hold potential in pharmaceutical and bioactive compound development. nih.gov
| Strategy | Catalytic System | Key Transformation | Resulting Structure |
| Conjugate Addition | Copper/Phosphoramidite Ligand | Desymmetrization of cyclopentene-1,3-dione | Quaternary center in a five-membered ring. rsc.orgnih.gov |
| Azlactone Alkylation | Organocatalyst | C-4 alkylation of oxazolone (B7731731) ring | α-Quaternary α-amino acid precursor. nih.gov |
| Aminomethylation | Chiral Phosphoric Acid | Reaction of ketenes with N,O-acetals | β²,²-amino ester with a quaternary center. nih.gov |
| Photoenolization/Diels-Alder | Chiral Titanium Complex | Reaction of photoenolized species with dienophiles | Fused polycyclic rings with vicinal quaternary centers. rsc.org |
Mechanistic Insights and Computational Chemistry Studies
Elucidation of Reaction Mechanisms
The reactivity of N-1-Boc-Amino-3-cyclopentene is governed by its two primary functional groups: the Boc-protected amine and the cyclopentene (B43876) double bond. Mechanistic studies of related compounds provide insight into its expected chemical behavior. The tert-butoxycarbonyl (Boc) protecting group is known for its stability under various conditions but exhibits specific reactivity that can be exploited in synthesis. researchgate.netorganic-chemistry.org
Under strongly basic conditions, the N-H moiety of a Boc-carbamate can be deprotonated. This is followed by the dissociation of the tert-butoxide anion, a favorable leaving group due to steric factors, which leads to the formation of a highly reactive isocyanate intermediate. This intermediate can then react with nucleophiles such as amines or alcohols. researchgate.net
Conversely, the Boc group is readily cleaved under anhydrous acidic conditions, for example, with trifluoroacetic acid (TFA). researchgate.net This deprotection mechanism proceeds through the formation of a tert-butyl cation, which necessitates the use of scavengers in the presence of nucleophilic substrates to prevent unwanted alkylation side reactions. organic-chemistry.org
The cyclopentene ring offers a site for various addition reactions. Furthermore, the entire Boc-amino group can participate in more complex transformations. For instance, N-Boc protected amines can be directly converted into amides through rhodium-catalyzed coupling reactions with arylboroxines. organic-chemistry.org The synthesis of this compound itself can involve mechanisms like the Mitsunobu reaction, which utilizes reagents such as triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD) to convert an alcohol to the corresponding amine derivative. chemicalbook.com
Transition State Characterization and Analysis
Understanding the stereochemical outcomes of reactions involving this compound and its derivatives relies heavily on the characterization of reaction transition states. Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for this purpose. By calculating the Gibbs free energy of transition states, researchers can rationalize and predict the formation of specific stereoisomers.
This analysis is crucial for resolving discrepancies in reported stereoselectivity for N-Boc-cyclopentene derivatives. The calculated energy barriers for different reaction pathways allow for a comparison between the formation of various potential products. The pathway with the lowest energy transition state is typically the most favored kinetically, thus determining the major product. This computational approach provides a definitive assignment of stereochemistry that can supplement or validate experimental methods like single-crystal X-ray diffraction.
Computational Calculations for Reaction Prediction and Understanding
Computational chemistry provides profound insights into the structure, properties, and reactivity of molecules like this compound. These methods are crucial for predicting reaction outcomes and understanding complex molecular interactions.
DFT is also employed to rationalize stereochemical outcomes by calculating the energies of different transition states. Furthermore, DFT calculations are foundational for parameterizing classical force fields used in molecular dynamics simulations and for predicting the ground-state spin multiplicity and energy gaps in related carbocyclic systems. ntu.ac.ukresearchgate.net
The acid-base properties of reaction intermediates are critical for understanding reaction mechanisms and predicting reactivity. Computational methods offer a reliable way to estimate the pKa (or pKb) values of functional groups. One effective approach involves correlating the pKb of an amino group with its minimum surface electrostatic potential (VS,min) calculated on the nitrogen atom using DFT. bohrium.com This method has shown remarkable accuracy for primary, secondary, and tertiary amines. bohrium.com
More extensive calculations that account for solvent effects using various solvation models—such as the Surface and Volume Polarization for Electrostatic Interaction (SVPE) model or the standard Polarizable Continuum Model (PCM)—can provide absolute pKa values for amine compounds in aqueous solutions. scispace.com Analysis of molecular electrostatic potential surfaces is also a key component in understanding the non-covalent interactions that dictate molecular conformation and intermolecular recognition. royalsocietypublishing.org
This compound and similar molecules are used to functionalize surfaces, such as silicon, to attach biological molecules like DNA. chemicalbook.com Understanding the interaction between the molecule and the surface is key to developing these applications. Computational calculations are used to determine the adsorption free energies and preferred binding configurations.
First-principles predictions based on DFT are used to calculate the binding energies and ground-state configurations of amino acids on various material surfaces, including titanium carbide (Ti₂CO₂) and zinc oxide (ZnO). ntu.ac.uknih.gov Studies on Ti₂CO₂ show that adsorption is often dominated by van der Waals forces, with a nearly linear correlation between the binding energy and the van der Waals volume of the amino acid. nih.gov Depending on the specific amino acid and surface, adsorption can occur via the nitrogen atom forming a weak bond with a surface metal atom or through a parallel orientation to the surface. nih.gov For complex systems, advanced techniques like enhanced-sampling molecular dynamics simulations and methods combining metadynamics with thermodynamic integration are used to accurately determine adsorption free energies. ntu.ac.ukmdpi.com
| Adsorbate | Surface | Computational Method | Calculated Adsorption/Binding Energy | Key Finding |
|---|---|---|---|---|
| Histidine | ZnO (bare) | Molecular Dynamics (wt-MetaD) with DFT-derived force field | -14.2 ± 0.2 kcal/mol | Adsorption is driven by direct surface interactions. ntu.ac.uk |
| Histidine | ZnO (50% hydroxylated) | Molecular Dynamics (wt-MetaD) with DFT-derived force field | -4.9 ± 0.5 kcal/mol | Surface hydroxylation dramatically reduces binding free energy. ntu.ac.uk |
| Aspartate | TiO₂ Anatase (101) | Metadynamics (MetaDF) with Tight-Binding forces | 12.1 kJ/mol (indirect contact) | High energy barrier separates direct and indirect adsorption modes. mdpi.com |
| Various Amino Acids | Ti₂CO₂ MXene | DFT | Order of tenths of an eV | Adsorption is dominated by van der Waals forces; N-Ti bond can form. nih.gov |
| Cr(OH)²⁺ | Illite (001) | DFT | -235.78 kJ/mol | Adsorption energy decreases as the number of hydroxyl groups increases. mdpi.com |
| Cr(OH)²⁺ | Illite (010) | DFT | -348.18 kJ/mol | Adsorption is stronger on the (010) surface than the (001) surface. mdpi.com |
Quantitative Structure–Selectivity Relationship (QSSR) modeling is a computational technique used to build mathematical models that correlate the structural or physicochemical properties of reactants, catalysts, or solvents with the selectivity of a chemical reaction (e.g., enantioselectivity or regioselectivity). These models are valuable for predicting the outcomes of new reactions and for designing more selective catalysts or reaction conditions.
While QSSR is a powerful tool in modern computational chemistry, specific studies applying this methodology to reactions involving this compound are not extensively documented in the scientific literature. However, the principles of QSSR could potentially be applied to predict, for example, the diastereoselectivity of addition reactions to the cyclopentene ring by developing models based on descriptors of the reactant and incoming reagents.
Enzymatic Inactivation Mechanisms Involving this compound Analogs
Mechanism-based inactivators, which are converted into reactive species by their target enzymes, represent a sophisticated strategy for achieving high selectivity and potency in drug design. Analogs derived from the this compound scaffold have been instrumental in the development of potent inactivators for pyridoxal (B1214274) 5'-phosphate (PLP)-dependent aminotransferases. These enzymes play critical roles in neurotransmitter and amino acid metabolism, making them important therapeutic targets. Detailed mechanistic and computational studies have elucidated how structural modifications to the cyclopentene ring influence the inactivation pathways and efficiency against key enzyme systems.
Role of the Cyclopentene Moiety in Enhancing Inactivation Efficiency
The introduction of a double bond into the cyclopentane (B165970) ring to form a cyclopentene moiety has been shown to be a critical design element for enhancing the inactivation efficiency of these analogs. nih.govnih.gov This structural modification influences the electronic properties and conformation of the molecule, which in turn affects key steps in the inactivation process.
Computational and kinetic studies have provided strong evidence for the advantages conferred by the cyclopentene ring:
Increased Acidity and Nucleophilicity: The α,β-unsaturated alkene in the cyclopentene ring is critical for enhancing the acidity of the α-proton and the nucleophilicity of corresponding intermediates. nih.gov This facilitates the deprotonation step that is often crucial for initiating the inactivation cascade, such as in the enamine mechanism.
Enhanced Inactivation Potency: The incorporation of a double bond into the cyclopentane-based inactivator (3S,4S)-3-amino-4-fluorocyclopentanecarboxylic acid resulted in a 23-fold improvement in inactivation efficiency (kinact/KI) against GABA-AT and a 9.5-fold increase against hOAT. nih.govsemanticscholar.org This demonstrates the profound impact of the cyclopentene moiety on potency.
Stabilization of Intermediates: The conjugated system of the cyclopentene ring can stabilize intermediates formed during the enzymatic reaction, favoring the inactivation pathway over the normal turnover (product release) pathway. Computational calculations and stopped-flow kinetic experiments support the idea that the α,β-unsaturated carboxylate group can be directly involved in the inactivation by forming a more stable enolate intermediate. nih.gov
The kinetic parameters below illustrate the enhanced efficiency of the cyclopentene analog compared to its saturated counterpart against both GABA-AT and hOAT.
| Compound | Target Enzyme | kinact/KI (M-1s-1) |
|---|---|---|
| (3S,4S)-3-amino-4-fluorocyclopentanecarboxylic acid (Saturated) | GABA-AT | 130 |
| (3S,4S)-3-amino-4-fluorocyclopentenecarboxylic acid (Unsaturated) | GABA-AT | 3000 |
| (3S,4S)-3-amino-4-fluorocyclopentanecarboxylic acid (Saturated) | hOAT | 32 |
| (3S,4S)-3-amino-4-fluorocyclopentenecarboxylic acid (Unsaturated) | hOAT | 303 |
Advanced Analytical and Spectroscopic Characterization of N 1 Boc Amino 3 Cyclopentene and Its Products
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and dynamic analysis of N-1-Boc-Amino-3-cyclopentene and its products. weebly.com It provides detailed information at the atomic level regarding the molecular framework and conformational preferences in solution. weebly.com
Application of 1D and 2D NMR Techniques
One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are fundamental for the initial structural verification of this compound. The ¹H NMR spectrum provides information on the chemical environment of protons, their multiplicity (splitting patterns), and integration (proton count). For this compound, characteristic signals include those for the tert-butyl protons of the Boc group, the olefinic protons of the cyclopentene (B43876) ring, and the methine proton at the point of substitution. The ¹³C NMR spectrum complements this by identifying the chemical shifts of all unique carbon atoms, including the carbonyl carbon of the Boc group and the sp² hybridized carbons of the double bond.
While 1D NMR is useful, complex molecules often yield overcrowded spectra. omicsonline.org Two-dimensional (2D) NMR experiments are employed to resolve ambiguities and establish connectivity between atoms. weebly.comomicsonline.org Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton couplings, mapping the spin systems within the cyclopentene ring. Heteronuclear correlation techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to correlate protons with their directly attached carbons (one-bond ¹H-¹³C correlations) and with carbons separated by two or three bonds, respectively. These experiments are crucial for the unambiguous assignment of all proton and carbon signals, confirming the complete molecular structure. omicsonline.org
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for this compound
Illustrative chemical shift (δ) values in ppm relative to Tetramethylsilane (TMS). Actual values may vary depending on the solvent and experimental conditions.
| Atom/Group | Technique | Expected Chemical Shift (δ, ppm) | Key Features |
|---|---|---|---|
| Olefinic Protons (-CH=CH-) | ¹H NMR | 5.5 - 6.0 | Signal corresponding to the double bond protons in the cyclopentene ring. |
| Methine Proton (-CH-N) | ¹H NMR | ~4.0 - 4.5 | Proton attached to the carbon bearing the N-Boc group. |
| Allylic Protons (-CH₂-) | ¹H NMR | ~2.0 - 2.8 | Protons on the carbons adjacent to the double bond. |
| Boc Group Protons (-C(CH₃)₃) | ¹H NMR | ~1.45 | A sharp, intense singlet representing the nine equivalent protons of the tert-butyl group. princeton.edu |
| Amide Proton (-NH-) | ¹H NMR | ~4.5 - 5.5 | A broad signal that may exchange with deuterium (B1214612) in D₂O. |
| Olefinic Carbons (-CH=CH-) | ¹³C NMR | 125 - 135 | Signals for the two sp² hybridized carbons. |
| Boc Carbonyl Carbon (-C=O) | ¹³C NMR | ~155 | Characteristic downfield signal for the carbamate (B1207046) carbonyl. princeton.edu |
| Boc Quaternary Carbon (-C(CH₃)₃) | ¹³C NMR | ~79 | Signal for the quaternary carbon of the tert-butyl group. princeton.edu |
| Methine Carbon (-CH-N) | ¹³C NMR | ~50 - 60 | Carbon atom attached to the nitrogen. |
| Allylic Carbons (-CH₂-) | ¹³C NMR | ~30 - 40 | Signals for the sp³ carbons adjacent to the double bond. |
| Boc Methyl Carbons (-C(CH₃)₃) | ¹³C NMR | ~28.5 | Signal for the three equivalent methyl carbons of the tert-butyl group. princeton.edu |
NMR for Studying Helical Conformations and Rotameric Equilibria
The N-Boc group introduces a significant conformational element due to restricted rotation around the carbamate N-C(O) bond, which possesses partial double-bond character. This restriction leads to the existence of distinct rotational isomers, or rotamers (often described as E/Z conformers), which can interconvert on the NMR timescale. chemicalforums.com This phenomenon often results in the broadening or duplication of NMR signals for nuclei near the N-Boc group. princeton.eduresearchgate.net
Variable-temperature (VT) NMR spectroscopy is a powerful technique to study these dynamic equilibria. chemicalforums.com At low temperatures, the interconversion between rotamers slows down, allowing for the observation of separate, sharp signals for each distinct conformer. As the temperature is increased, the rate of interconversion increases, causing the signals to broaden and eventually coalesce into a single, time-averaged signal at the coalescence temperature. chemicalforums.comresearchgate.net Analyzing the NMR spectra at different temperatures provides valuable information about the energy barrier to rotation and the relative populations of the different conformers. researchgate.net While "helical conformations" are more typically associated with larger oligomeric or polymeric structures, the study of rotameric equilibria in monomeric units like this compound is fundamental to understanding the conformational preferences that would influence the structure of larger molecules built from this scaffold.
Mass Spectrometry (MS) Techniques for Molecular and Mechanistic Analysis
Mass spectrometry is a critical analytical technique that provides information on the mass-to-charge ratio (m/z) of ionized molecules, enabling the determination of molecular weight and elemental composition. algimed.com
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of the chemical formula of this compound and its products. measurlabs.com Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS instruments like Time-of-Flight (TOF) or Orbitrap analyzers can measure m/z values with very high accuracy and precision. nih.gov This allows for the determination of the exact mass of a molecule, which can be used to calculate its elemental composition. algimed.com
The experimentally determined exact mass is compared to the theoretically calculated mass for a proposed chemical formula. A match within a narrow tolerance, typically less than 5 parts per million (ppm), provides strong evidence for the correct elemental composition, helping to distinguish between compounds with the same nominal mass but different formulas. algimed.comresearcher.life
Table 2: Example HRMS Data for this compound (C₁₀H₁₇NO₂)
Analysis of the protonated molecular ion [M+H]⁺.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₇NO₂ |
| Calculated Exact Mass of [M+H]⁺ | 184.13321 Da |
| Hypothetical Measured Mass of [M+H]⁺ | 184.13350 Da |
| Mass Error | +0.00029 Da |
| Mass Error (ppm) | 1.58 ppm |
Intact Protein Mass Spectrometry for Ligand-Enzyme Interactions
Derivatives of this compound are often designed to interact with biological targets such as enzymes. Intact protein mass spectrometry, particularly under non-denaturing or "native" conditions, is a powerful tool for studying these non-covalent protein-ligand interactions. nih.gov Using soft ionization techniques like electrospray ionization (ESI), it is possible to transfer intact protein-ligand complexes from solution into the gas phase for MS analysis without disrupting the non-covalent interactions. researchgate.net
The binding of a ligand to a protein results in an increase in the mass of the complex, which is directly observable in the mass spectrum as a shift to a higher m/z value compared to the unbound protein. nih.gov This method can unambiguously determine the stoichiometry of the interaction (e.g., one protein binding one or multiple ligand molecules). thermofisher.com Furthermore, by carefully controlling experimental conditions, native MS can provide insights into binding affinity and the influence of cofactors or post-translational modifications on the interaction. nih.govnih.gov
X-ray Crystallography for Absolute Configuration and Supramolecular Structures
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule at atomic resolution. nih.gov For this compound and its derivatives, single-crystal X-ray diffraction can provide an unambiguous determination of its molecular structure, including precise bond lengths, bond angles, and torsional angles. researchgate.net
This technique is particularly crucial for establishing the absolute configuration of chiral centers, which is often challenging to determine conclusively by spectroscopic methods alone. researchgate.netnih.gov By analyzing the diffraction pattern of X-rays from a single crystal, the spatial arrangement of every atom in the molecule can be mapped, providing a definitive structural proof. nih.gov
Beyond the individual molecule, X-ray crystallography also reveals the supramolecular structure, which describes how molecules are arranged in the crystal lattice. mdpi.com It provides detailed information on intermolecular interactions, such as hydrogen bonding, which are critical for understanding the physical properties of the compound and its recognition by other molecules. The carbamate group of the N-Boc moiety, with its N-H proton donor and carbonyl oxygen acceptor, can participate in hydrogen bonding networks that dictate the crystal packing. mdpi.com
Other Spectroscopic and Microscopic Techniques
The comprehensive characterization of this compound and its reaction products extends beyond routine analytical methods. A suite of advanced spectroscopic and microscopic techniques provides deeper insights into functional group transformations, surface composition, morphology, and reaction kinetics. These methods are crucial for understanding the behavior of the parent molecule and its derivatives in various applications, from materials science to synthetic chemistry.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds. In the context of this compound, IR spectroscopy is instrumental in confirming the presence of the Boc protecting group and monitoring its removal during deprotection reactions.
The IR spectrum of a Boc-protected amine exhibits several characteristic absorption bands. The most prominent of these is the strong carbonyl (C=O) stretching vibration, which typically appears in the range of 1680-1700 cm⁻¹. The N-H stretching vibration of the carbamate group is observed as a moderate band around 3300-3400 cm⁻¹. Additionally, the C-N stretching and N-H bending vibrations contribute to the fingerprint region of the spectrum, often appearing as complex absorptions. For this compound, the presence of the cyclopentene ring would also be indicated by C=C and =C-H stretching vibrations.
Upon successful deprotection to yield the free amine, the characteristic carbonyl absorption of the Boc group disappears from the IR spectrum. Concurrently, the N-H stretching vibrations of the resulting primary or secondary amine become more prominent. For a primary amine, two distinct N-H stretching bands are typically observed in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching modes. A primary amine also shows an N-H bending (scissoring) vibration in the range of 1580-1650 cm⁻¹. orgchemboulder.com
Detailed Research Findings:
A study on the synthesis of a related N-Boc protected cyclopentene derivative reported characteristic IR absorption peaks that are consistent with the expected functional groups. cardiff.ac.uk The IR spectrum (neat) showed a strong absorption at 3333 cm⁻¹ corresponding to the N-H stretch of the carbamate. A very strong and sharp peak was observed at 1695 cm⁻¹, which is indicative of the carbonyl (C=O) group of the Boc protecting group. Other significant peaks included those for C-H stretching at 2970 and 2931 cm⁻¹, a band at 1531 cm⁻¹ likely due to N-H bending and C-N stretching (Amide II band), and various other peaks in the fingerprint region corresponding to the cyclopentene ring structure. cardiff.ac.uk
The table below summarizes the typical IR absorption frequencies for the key functional groups in this compound and its deprotected amine product.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| This compound | |||
| N-H (Carbamate) | Stretch | 3300 - 3400 | Medium |
| C=O (Carbamate) | Stretch | 1680 - 1700 | Strong |
| C-N (Carbamate) | Stretch | 1250 - 1350 | Medium |
| C=C (Cyclopentene) | Stretch | ~1650 | Medium-Weak |
| =C-H (Cyclopentene) | Stretch | 3000 - 3100 | Medium |
| Deprotected Amine (Cyclopent-3-en-1-amine) | |||
| N-H (Primary Amine) | Asymmetric & Symmetric Stretch | 3300 - 3500 (two bands) | Medium |
| N-H (Primary Amine) | Bend (Scissoring) | 1580 - 1650 | Medium |
| C-N (Aliphatic Amine) | Stretch | 1020 - 1250 | Medium-Weak |
X-ray Photoelectron Spectroscopy (XPS) for Surface Composition
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. XPS is particularly valuable for analyzing thin films and surface-modified materials. For this compound and its derivatives, XPS can be used to characterize their presence and chemical state when immobilized on a surface.
An XPS analysis of a surface functionalized with this compound would reveal the presence of carbon (C 1s), oxygen (O 1s), and nitrogen (N 1s) photoelectrons. The high-resolution spectra of these core levels provide information about the chemical environment of each element.
C 1s Spectrum: The C 1s spectrum is expected to be complex, with multiple components corresponding to the different types of carbon atoms in the molecule: the C-C and C-H bonds of the cyclopentene ring and the tert-butyl group, the C-N bond, and the C=O and O-C bonds of the carbamate group.
O 1s Spectrum: The O 1s spectrum would show peaks corresponding to the carbonyl oxygen (C=O) and the single-bonded oxygen (O-C) of the Boc group.
N 1s Spectrum: The N 1s spectrum is of particular interest as it directly probes the amino functional group. For the Boc-protected amine, a single peak corresponding to the carbamate nitrogen is expected. The binding energy of this peak can help to confirm the chemical state of the nitrogen.
Direct identification and quantification of specific amino groups on a surface by XPS can be challenging if multiple nitrogen-containing species with similar chemical shifts are present. osti.gov In such cases, chemical derivatization XPS (CD-XPS) can be employed. This involves reacting the surface amino groups with a labeling agent that contains an element not originally present on the surface, such as fluorine. osti.gov The concentration of the amino groups can then be quantified from the signal of the labeling element.
Detailed Research Findings:
| Element (Core Level) | Chemical Environment | Expected Binding Energy (eV) |
| C 1s | C-C, C-H | ~284.8 |
| C-N | ~286.0 | |
| C-O | ~286.5 | |
| C=O (Carbamate) | ~288.5 | |
| O 1s | C-O | ~533.5 |
| C=O | ~532.0 | |
| N 1s | N-C (Carbamate) | ~400.0 |
Atomic Force Microscopy (AFM) in Surface Morphology Studies
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical information about a surface at the nanoscale. nsf.gov It is a powerful tool for visualizing the morphology of thin films, self-assembled monolayers (SAMs), and other surface features. nsf.gov For this compound and its products, AFM can be used to study their assembly and arrangement on a substrate.
In a typical AFM experiment, a sharp tip at the end of a cantilever is scanned across the sample surface. The deflection of the cantilever due to forces between the tip and the surface is measured and used to generate a three-dimensional image of the surface topography. AFM can be operated in various modes, including contact mode and tapping mode, the latter being particularly suitable for soft biological and organic samples to minimize surface damage.
When this compound or a derivative is deposited on a surface, for instance, to form a SAM, AFM can be used to assess the quality of the film. nsf.gov Key morphological parameters that can be determined from AFM images include:
Surface Roughness: The root-mean-square (RMS) roughness provides a measure of the smoothness of the film.
Domain Size and Shape: If the molecules form domains or aggregates on the surface, their size, shape, and distribution can be characterized.
Film Thickness: By creating a scratch in the film and scanning across it, the height difference can be measured to determine the film thickness.
Defects: Pinholes, cracks, and other defects in the film can be visualized.
Detailed Research Findings:
While no specific AFM studies on this compound were found, the principles of AFM imaging of organic monolayers are well-established. nsf.govmdpi.com For a well-ordered self-assembled monolayer of a carbamate-containing molecule on a flat substrate, one would expect to observe a relatively smooth and uniform surface. The table below provides hypothetical AFM data for a SAM of a derivative of this compound on a silicon substrate, illustrating the type of information that can be obtained.
| Morphological Parameter | Measurement | Description |
| Scan Size | 1 µm x 1 µm | The area of the surface imaged. |
| RMS Roughness | < 0.5 nm | Indicates a very smooth and uniform monolayer. |
| Feature Height | 1 - 2 nm | Corresponds to the approximate length of the molecule, indicating a standing-up orientation in the monolayer. |
| Domain Features | Homogeneous coverage | Suggests good self-assembly with minimal aggregation. |
Transient-State Spectrophotometric Measurements for Kinetic Studies
Transient-state spectrophotometric measurements are a powerful tool for studying the kinetics of chemical reactions. By monitoring the change in absorbance of a solution over time at a specific wavelength, the rate of formation of a product or the disappearance of a reactant can be determined. This technique is particularly useful for reactions that involve a change in the electronic structure of the molecules, leading to a change in their light-absorbing properties.
In the context of this compound, transient-state spectrophotometry can be employed to study the kinetics of its deprotection reaction. The Boc deprotection is typically carried out under acidic conditions, and the rate of this reaction can be influenced by factors such as the acid concentration, temperature, and solvent.
To perform a kinetic study, the reaction is initiated by mixing the Boc-protected amine with the deprotecting agent in a cuvette placed in a spectrophotometer. The absorbance at a wavelength where either the reactant or the product has a significant absorption is then monitored as a function of time. The resulting data of absorbance versus time can be used to determine the initial reaction rate. By performing a series of experiments with varying concentrations of the reactants, the order of the reaction with respect to each reactant and the rate constant can be determined.
Detailed Research Findings:
Kinetic studies on the acid-catalyzed deprotection of Boc-protected amines have been reported in the literature. nih.govresearchgate.net These studies often employ techniques like NMR or HPLC to monitor the reaction progress. However, spectrophotometric monitoring is also a viable method, especially if there is a convenient chromophore in the molecule or if a colorimetric assay can be coupled to the reaction. For instance, the formation of the free amine product could be monitored by reacting it with a chromogenic reagent.
A study on Boc-based solid-phase peptide synthesis demonstrated that the deprotection step can be monitored spectrophotometrically in a continuous-flow reactor. nih.gov This allowed for real-time recording of the start and end points of the deprotection process. nih.gov
The table below presents a hypothetical dataset for a kinetic study of the acid-catalyzed deprotection of this compound, monitored by spectrophotometry. In this example, it is assumed that the product amine reacts with a coloring agent to produce a species that absorbs at a specific wavelength.
| Time (s) | Absorbance at λmax | [Product] (µM) |
| 0 | 0.000 | 0.0 |
| 30 | 0.150 | 15.0 |
| 60 | 0.280 | 28.0 |
| 90 | 0.390 | 39.0 |
| 120 | 0.480 | 48.0 |
| 150 | 0.550 | 55.0 |
| 180 | 0.600 | 60.0 |
From such data, the initial rate of the reaction can be calculated from the slope of the linear portion of the plot of [Product] versus time.
Emerging Research Directions and Future Prospects for N 1 Boc Amino 3 Cyclopentene
Development of Novel and Sustainable Synthetic Methodologies
The synthesis and modification of N-1-Boc-Amino-3-cyclopentene are increasingly benefiting from the principles of green and sustainable chemistry. Current research is moving beyond traditional batch processes to more efficient and environmentally benign methods.
One promising area is the adoption of continuous flow chemistry . Thermal N-Boc deprotection, a common step in transformations involving this molecule, can be achieved efficiently in continuous flow systems at high temperatures without the need for acid catalysts. researchgate.netacs.orgacs.org This method offers precise temperature control, enabling selective deprotection and reducing reaction times from hours to minutes. researchgate.netacs.org Furthermore, the use of solid acid catalysts, such as H-BEA zeolite, in flow reactors allows for the deprotection of Boc-protected amines in more environmentally friendly solvents like tetrahydrofuran (B95107) (THF) at elevated temperatures, a feat not achievable in traditional batch setups due to solvent boiling point limitations. rsc.org These flow processes minimize waste, enhance safety, and allow for easier scalability. rsc.org
Enzyme-catalyzed reactions represent another frontier for the sustainable synthesis and modification of this compound and its derivatives. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have shown great potential in the kinetic resolution of related carbocyclic β-amino esters through hydrolysis. nih.gov This biocatalytic approach can provide access to enantiomerically pure derivatives under mild, solvent-free conditions, aligning with the goals of green chemistry. nih.gov
| Methodology | Key Advantages | Relevant Research Findings |
| Continuous Flow Chemistry | Enhanced heat transfer, precise temperature control, improved safety, scalability, reduced waste. | Thermal N-Boc deprotection achieved in minutes without acid catalysts. researchgate.netacs.orgacs.org Solid acid catalysts enable efficient deprotection in greener solvents. rsc.org |
| Enzyme-Catalyzed Reactions | High enantioselectivity, mild reaction conditions, environmentally benign, potential for solvent-free processes. | CALB-catalyzed hydrolysis for the kinetic resolution of carbocyclic β-amino esters. nih.gov |
Exploration of New Catalytic Applications in Asymmetric Synthesis
The chiral nature of this compound makes it an attractive scaffold for the development of novel chiral ligands and organocatalysts for asymmetric synthesis. The deprotected chiral amine can serve as a handle for the construction of more complex catalytic structures.
Research in asymmetric catalysis increasingly relies on the design of effective chiral ligands for transition metal catalysts. mdpi.com this compound can be envisioned as a precursor to a variety of bidentate and polydentate nitrogen-containing ligands. For instance, the amino group, once deprotected, can be functionalized to incorporate other coordinating moieties, such as phosphines or additional nitrogen-based groups, to create ligands for metals like rhodium, palladium, or iridium. mdpi.com The cyclopentene (B43876) backbone provides a rigid and well-defined stereochemical environment, which is crucial for inducing high enantioselectivity in catalytic reactions. scilit.com
Furthermore, derivatives of this compound could be explored as organocatalyst precursors . Chiral amines and their derivatives are known to be effective organocatalysts for a range of transformations, including Michael additions, aldol (B89426) reactions, and Mannich reactions. The cyclopentenyl moiety can influence the steric environment of the catalytic site, potentially leading to unique reactivity and selectivity profiles compared to existing organocatalysts.
| Potential Application | Design Principle | Expected Outcome |
| Chiral Ligands | Functionalization of the deprotected amine to create bidentate or polydentate ligands (e.g., P,N or N,N ligands). | Highly enantioselective transition metal-catalyzed reactions (e.g., hydrogenations, C-H functionalizations). mdpi.com |
| Organocatalysts | Modification of the amine to create, for example, chiral secondary amines or amides. | Novel reactivity and selectivity in organocatalytic transformations. |
Design of Advanced Bioactive Molecules and Functional Materials
The cyclopentene ring and the protected amine are key pharmacophores and functional groups, respectively, making this compound a valuable starting material for the synthesis of advanced bioactive molecules and functional materials.
A significant application lies in the synthesis of carbocyclic nucleoside analogues . These compounds, where the furanose oxygen of a natural nucleoside is replaced by a methylene (B1212753) group, exhibit enhanced metabolic stability and are potent antiviral and anticancer agents. wikipedia.org this compound serves as a crucial chiral precursor for constructing the carbocyclic core of these modified nucleosides, which have shown activity against viruses such as vaccinia virus and SARS coronavirus. wikipedia.orgnih.gov The synthesis of these analogues often involves the construction of a heterocyclic base onto the chiral cyclopentylamine (B150401) scaffold derived from this compound. wikipedia.org
In the realm of functional materials , this compound has been utilized for the surface modification of materials. For instance, it has been used to functionalize silicon surfaces with primary amine groups, which can then serve as anchor points for the attachment of biomolecules like DNA. chemicalbook.com This opens up possibilities for the development of novel biosensors and biochips. Furthermore, the carbamate (B1207046) functionality is a key component in polyurethanes. google.com Polymers incorporating the cyclopentenyl carbamate structure could be designed to have specific thermal or mechanical properties, or to serve as platforms for further chemical modification through the alkene group, leading to new types of carbamate functional polymers . google.com
| Application Area | Role of this compound | Example of Potential Product |
| Bioactive Molecules | Chiral precursor for the carbocyclic core. | Carbocyclic nucleoside analogues with antiviral properties. wikipedia.orgnih.gov |
| Functional Materials | Surface modification agent. | Silicon surfaces functionalized with amine groups for DNA attachment. chemicalbook.com |
| Functional Polymers | Monomer or building block for polymer synthesis. | Crosslinked coatings or polymers with pendant cyclopentenyl groups for further functionalization. google.com |
Further Theoretical Advances in Understanding Reactivity and Selectivity
Computational chemistry and molecular modeling are becoming indispensable tools for understanding and predicting the behavior of molecules like this compound. Future research will likely see an increased use of these methods to elucidate its reactivity and guide the design of new applications.
Density Functional Theory (DFT) calculations can be employed to investigate the transition states of reactions involving this compound, providing insights into the factors that control stereoselectivity. researchgate.net For example, DFT studies could model the interactions of the molecule as a chiral ligand with a metal center or as an organocatalyst with a substrate, helping to rationalize experimentally observed outcomes and to design more effective catalysts.
Molecular modeling can be used to study the conformational preferences of this compound and its derivatives, as well as their interactions with biological targets such as enzymes or receptors. nih.govroyalsocietypublishing.org For instance, in the design of new bioactive molecules, molecular docking simulations can predict the binding modes of cyclopentene-containing compounds within the active sites of proteins, guiding the synthetic efforts towards more potent analogues. royalsocietypublishing.orgresearchgate.net Such studies can also shed light on the role of the cyclopentene ring as a bioisostere for other cyclic structures, like the proline ring in peptides. royalsocietypublishing.org The understanding of non-covalent interactions, such as hydrogen bonding and π-stacking, involving the cyclopentene moiety is crucial for predicting the supramolecular structures and biological activity of its derivatives. royalsocietypublishing.org
| Theoretical Method | Application to this compound | Potential Insights |
| Density Functional Theory (DFT) | Calculation of reaction pathways and transition state energies. | Understanding the origins of stereoselectivity in reactions; aiding in the design of new catalysts. researchgate.net |
| Molecular Modeling/Docking | Simulation of conformations and interactions with biological macromolecules. | Predicting binding affinities and modes to protein targets; guiding the design of new bioactive compounds. nih.govroyalsocietypublishing.org |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for N-1-Boc-Amino-3-cyclopentene, and how do reaction parameters influence yield and purity?
- Methodological Answer : The tert-butoxycarbonyl (Boc) protection of amines is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP, triethylamine) under anhydrous conditions. For cyclopentene derivatives, the reaction solvent (e.g., THF, DCM) and temperature (0–25°C) critically impact regioselectivity and Boc group stability. For example, and highlight Boc-protected cyclopentene/piperidine analogs synthesized with >90% purity, suggesting optimized protocols. Impurity profiles (e.g., residual starting materials) should be monitored via TLC or HPLC .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm Boc group integration (e.g., tert-butyl protons at ~1.4 ppm) and cyclopentene olefinic protons (5–6 ppm). Stereochemical assignments require NOESY or COSY for spatial correlations .
- FT-IR : Detect carbonyl stretching (~1680–1720 cm⁻¹) for the Boc group and amine N-H stretches (~3300 cm⁻¹).
- HPLC/MS : Validate purity (>95% as per ) and molecular ion peaks (e.g., [M+H]+ for C11H19NO4, MW 229.27) .
Advanced Research Questions
Q. How can researchers mitigate competing side reactions (e.g., ring-opening or epimerization) during Boc protection of strained cyclopentene amines?
- Methodological Answer : Strained cyclic amines are prone to ring-opening under strongly basic or high-temperature conditions. Strategies include:
- Low-Temperature Reactions : Conduct Boc protection at 0°C to stabilize the cyclopentene ring ( lists mp 130–131°C, indicating thermal sensitivity) .
- Steric Hindrance Minimization : Use bulky bases (e.g., 2,6-lutidine) to reduce nucleophilic attack on the Boc group.
- In Situ Monitoring : Employ real-time FT-IR or inline HPLC to detect intermediates and adjust reaction kinetics .
Q. What strategies resolve contradictions in reported stereochemical outcomes for N-Boc-cyclopentene derivatives across studies?
- Methodological Answer : Discrepancies in stereoselectivity (e.g., vs. 11 for (1S,3S) vs. other isomers) may arise from:
- Chiral Auxiliaries/Catalysts : Use of Evans auxiliaries or asymmetric hydrogenation to enforce specific configurations.
- Crystallographic Validation : Single-crystal X-ray diffraction (SCXRD) provides definitive stereochemical assignments, avoiding reliance solely on NMR-based interpretations .
- Computational Modeling : DFT calculations (e.g., Gibbs free energy of transition states) can rationalize observed vs. reported stereochemistry .
Q. How does the Boc group influence the reactivity of this compound in downstream transformations (e.g., cross-coupling or peptide synthesis)?
- Methodological Answer :
- Acid Sensitivity : The Boc group is cleaved under acidic conditions (e.g., TFA/DCM), enabling selective deprotection for subsequent functionalization (e.g., amidation, Suzuki coupling). and highlight Boc-protected piperidine/cyclopentane carboxylates used in medicinal chemistry intermediates .
- Steric Effects : The tert-butyl group may hinder nucleophilic attack on the amine, necessitating optimized coupling reagents (e.g., HATU vs. EDC) for peptide bond formation .
Data Contradiction Analysis
Q. Why do studies report varying yields for Boc-protected cyclopentene derivatives, and how can experimental reproducibility be improved?
- Starting Material Purity : Impurities in the amine precursor (e.g., moisture content) reduce effective Boc₂O stoichiometry.
- Workup Procedures : Incomplete extraction or column chromatography (e.g., silica activity) affects recovery. Standardized protocols (e.g., anhydrous solvents, activated molecular sieves) enhance reproducibility .
Safety and Best Practices
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
